1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride
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Overview
Description
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by further derivatization. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The resulting benzimidazole is then reacted with benzyl chloride to introduce the phenylmethanamine group. The final product is obtained as a dihydrochloride salt through the addition of hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions . Major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, including topoisomerases, kinases, and tubulin . These interactions disrupt essential cellular processes, leading to the inhibition of cell growth and proliferation . The compound’s ability to bind to DNA and interfere with its replication and transcription also contributes to its biological activity .
Comparison with Similar Compounds
1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzimidazol-2-yl)aniline: Known for its anticancer and antimicrobial properties.
5,6-Dimethylbenzimidazole: An essential component of vitamin B12 and used in the treatment of parasitic infections.
Thiabendazole: A well-known anthelmintic agent used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[2-(benzimidazol-1-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.2ClH/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17;;/h1-8,10H,9,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXCHMNYKXFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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